1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is a complex organic compound characterized by its bromobenzoyl group and phenyl ring attached to a tetrahydropyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine typically involves multiple steps, starting with the bromination of benzene to form 4-bromobenzoyl chloride. This intermediate is then reacted with phenylmagnesium bromide to form the corresponding Grignard reagent, which is further reacted with a suitable dihydropyridine derivative under controlled conditions to yield the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to streamline the process and minimize waste.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine has found applications in several scientific fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
1-(4-Bromobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine is unique due to its specific structural features. Similar compounds include:
1-(4-Chlorobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Similar structure with a chlorine atom instead of bromine.
1-(4-Methoxybenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Contains a methoxy group instead of a bromine atom.
1-(4-Nitrobenzoyl)-4-phenyl-1,2,3,6-tetrahydropyridine: Features a nitro group in place of bromine.
These compounds differ in their reactivity and biological activity due to the different substituents on the benzoyl group.
Properties
Molecular Formula |
C18H16BrNO |
---|---|
Molecular Weight |
342.2 g/mol |
IUPAC Name |
(4-bromophenyl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C18H16BrNO/c19-17-8-6-16(7-9-17)18(21)20-12-10-15(11-13-20)14-4-2-1-3-5-14/h1-10H,11-13H2 |
InChI Key |
NGTSCWJHEAFYCB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.